Methyl 3-Amino-4,4-dimethylpentanoate
Overview
Description
Methyl 3-amino-4,4-dimethylpentanoate (MADMP) is a synthetic amino acid derivative that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 175.3 g/mol and a melting point of 153-155 °C. MADMP is a derivative of the amino acid lysine and has been used as a building block for various peptides and proteins.
Scientific Research Applications
Medicine
In the medical field, Methyl 3-Amino-4,4-dimethylpentanoate is explored for its potential as a building block in the synthesis of more complex molecules. It could be used in the development of new pharmaceutical compounds due to its amino acid-like structure, which is a fundamental component in peptide synthesis .
Agriculture
This compound may serve as an intermediate in the creation of agricultural chemicals. Its structure suggests potential utility in the synthesis of herbicides or pesticides that are safe and effective, contributing to crop protection and yield improvement strategies .
Material Science
Methyl 3-Amino-4,4-dimethylpentanoate could be investigated for its application in material science, particularly in the synthesis of novel polymers. Its unique chemical properties might allow for the development of materials with improved durability, flexibility, or other desirable traits .
Environmental Science
Researchers might explore the use of this compound in environmental science, particularly in the bioremediation processes. Its chemical structure could be beneficial in the breakdown or neutralization of environmental pollutants, aiding in the cleanup of contaminated sites .
Biochemistry
In biochemistry, Methyl 3-Amino-4,4-dimethylpentanoate could be utilized in enzyme studies or as a reagent in metabolic assays. It might play a role in understanding enzyme-substrate interactions or in the development of assays to measure the activity of certain biochemical pathways .
Pharmacology
The compound’s potential pharmacological applications include its use as a precursor in drug design and synthesis. Its amino-functional group makes it a candidate for the synthesis of a variety of pharmacologically active molecules, potentially leading to new treatments for diseases .
Industrial Processes
Methyl 3-Amino-4,4-dimethylpentanoate may find applications in various industrial chemical processes. Its reactivity could be harnessed in the synthesis of industrial chemicals or as a catalyst in specific types of chemical reactions .
Analytical Chemistry
Finally, in analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. It may help in the development of analytical methods for detecting or quantifying similar compounds in complex mixtures .
properties
IUPAC Name |
methyl 3-amino-4,4-dimethylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)6(9)5-7(10)11-4/h6H,5,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOFUFBBXOWCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Amino-4,4-dimethylpentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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